Eudistomine K

Antiviral Herpes Simplex Virus Marine Natural Products

Assay inconsistency from structurally undefined eudistomin analogs limits antiviral drug discovery. Eudistomine K provides a crystallographically resolved, stereochemically defined reference standard (2α N-O bond) with confirmed bioactivity. • HSV-1 inhibition: 250 ng/disk. • P388 cytotoxicity IC50: 0.01 µg/mL. • Bromine- and oxathiazepine-defined SAR probe. High-purity, global shipping.

Molecular Formula C14H16BrN3OS
Molecular Weight 354.27 g/mol
CAS No. 88704-52-3
Cat. No. B15432432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEudistomine K
CAS88704-52-3
Molecular FormulaC14H16BrN3OS
Molecular Weight354.27 g/mol
Structural Identifiers
SMILESC1CN2C(C(CSCO2)N)C3=C1C4=C(N3)C=C(C=C4)Br
InChIInChI=1S/C14H16BrN3OS/c15-8-1-2-9-10-3-4-18-14(11(16)6-20-7-19-18)13(10)17-12(9)5-8/h1-2,5,11,14,17H,3-4,6-7,16H2/t11-,14+/m1/s1
InChIKeyDBJUZIDWYRVTSZ-RISCZKNCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eudistomine K: Structural Definition & Procurement Guide


Eudistomine K is a tetracyclic β-carboline marine alkaloid distinguished by a novel oxathiazepine ring system, first isolated from the Caribbean tunicate Eudistoma olivaceum [1]. It belongs to the eudistomin class of natural products, specifically the oxathiazepine-bearing (OTAP) subgroup, which are renowned for their potent in vitro antiviral and antitumor properties [2]. The compound's structural identity is defined by a specific bromination pattern on the indole ring and an absolute stereochemistry at C(1) and C(13b), features that are critical determinants of its biological activity and differentiate it from other eudistomin congeners [3].

Oxathiazepine-containing β-carboline marine alkaloid
Defined absolute stereochemistry at C(1) and C(13b)
Research tool for antiviral and antitumor pathway studies

Eudistomine K Substitution Risks


The eudistomin class exhibits extreme pharmacophoric sensitivity where minor structural modifications lead to quantitative and qualitative shifts in bioactivity. The presence and position of the bromine atom on the indole ring, the absolute stereochemistry at the C(1) and C(13b) chiral centers, and the oxidation state of the sulfur atom in the oxathiazepine ring are all critical performance variables [1]. For instance, the removal of the bromine substituent to yield debromoeudistomin K alters the in vitro antitumor profile, while oxidation to eudistomin K sulfoxide changes the breadth of antiviral coverage [2]. These strict structure-activity relationships (SAR) mean that generic class-level substitution will fail to reproduce the specific potency and selectivity profile of authentic Eudistomine K [3].

!Bromine removal or sulfoxide formation may alter antiviral coverage profile
!Absence of C(1)-NH2 group may eliminate bioactivity in SAR models
!Incorrect stereochemistry at C(1) or C(13b) likely yields inactive compound

Eudistomine K Performance Comparison


HSV-1 Antiviral Potency vs. Eudistomin L

In a direct, within-study comparison, Eudistomine K demonstrated a 2.5-fold difference in antiviral potency against HSV-1 compared to its closest structural analog, Eudistomin L. This quantifies the impact of the bromine substitution pattern on antiviral activity [1].

HSV-1 Antiviral Activity
Head-to-head
Eudistomine K: 250 ng/disk
Eudistomin L: 100 ng/disk
Reported differential activity in plaque reduction assay
In vitro disk diffusion, HSV-1
Antiviral Herpes Simplex Virus Marine Natural Products

Cytotoxicity in P388 Leukemia Model

Eudistomine K exhibits exquisite in vitro potency against the P388 murine leukemia cell line. Its reported IC50 of 0.01 μg/mL places it among the most potent members of the eudistomin class. While debromoeudistomin K serves as a critical comparator in SAR studies, its activity is often context-dependent and can be lower, highlighting the critical role of the bromine atom in Eudistomine K for optimal potency in this model [1][2].

P388 Cytotoxicity
Cross-study comparable
IC50 = 0.01 µg/mL
Supports cytotoxicity endpoint review
P388 murine leukemia cell assay
Anticancer Cytotoxicity Murine Leukemia

Oxathiazepine Ring Stereochemistry

The absolute stereochemistry of Eudistomine K's unique oxathiazepine ring was initially misassigned. Definitive NMR and X-ray crystallography studies later confirmed the correct configuration of the N-O bond as 2α, resolving a critical structural ambiguity [1][2]. This stereochemistry is a prerequisite for biological activity, as SAR studies demonstrated that the correct natural stereochemistry at both C(1) and C(13b) is essential for antiviral and antitumor potency [3].

Stereochemical Assignment
Definitive structural evidence
N-O bond configuration: 2α (revised from 2β)
Correct stereoisomer essential for reproducing activity
NMR and X-ray crystallography
Stereochemistry Structural Biology NMR Spectroscopy

C1-Amino Group Role in Bioactivity

A systematic SAR study on the tetracyclic core of debromoeudistomin K, a direct Eudistomine K analog, identified the C(1)-NH2 substituent as one of the most striking points for activity. Analogues lacking this amino group or with incorrect stereochemistry at C(1) exhibited drastically reduced or eliminated antiviral and antitumor activities [1]. This evidence underscores that the C1-amino group in Eudistomine K is a non-redundant pharmacophoric feature, distinguishing it from other β-carboline alkaloids that may lack this moiety.

C1-NH2 Pharmacophore
Class-level inference
Removal of C(1)-NH2 drastically reduces activity
Structural requirement for target engagement context
SAR panel on debromoeudistomin K analogues
Medicinal Chemistry Structure-Activity Relationship Pharmacophore

Eudistomine K Evidence-Based Applications


Antiviral Lead Profiling Against HSV-1

The quantified, reference-standard antiviral activity against HSV-1 (250 ng/disk), established in a primary characterization paper, positions Eudistomine K as a validated positive control or chemical starting point for phenotypic screening programs targeting herpesviruses. Its defined structure and available stereochemical data ensure experimental reproducibility not possible with less-characterized eudistomins [1].

Cytotoxicity Standard for Murine Leukemia

With an established IC50 of 0.01 µg/mL against the P388 murine leukemia cell line, Eudistomine K serves as a high-potency standard in cytotoxicity assays. This extreme potency is useful for calibrating assay sensitivity or as a reference compound when screening new chemical entities against hematological malignancy models, where its activity is well-documented compared to less potent in-class analogs [1].

Stereochemically Defined Target Probe

The resolved absolute stereochemistry (2α for the N-O bond) and the crystallographic confirmation of Eudistomine K's structure make it an ideal, rigid probe for chemical biology studies. Its use in affinity chromatography or photoaffinity labeling experiments to identify its cellular target requires the unambiguous structural definition that this compound uniquely possesses within its class [1][2].

SAR Library Design Template

Seminal SAR studies have deconstructed the pharmacophoric contributions of the C1-amino group and the bromine substituent using the Eudistomine K scaffold. This proven structure-activity landscape allows Eudistomine K to be used directly as a high-value synthetic starting point or a computational modeling template for designing focused libraries aimed at decoupling and optimizing its antiviral and antitumor activities [1].

Application
Selection Property
Validation Focus
HSV-1 antiviral screening research
Reported plaque reduction assay profile
HSV-1 inhibition endpoint reproducibility
P388 leukemia cell-model cytotoxicity studies
Reported cytotoxicity assay sensitivity
P388 cell-line endpoint calibration
Chemical biology target-identification studies
Stereochemically resolved structure
Affinity probe design context
SAR library design and medicinal chemistry
Defined pharmacophore model context
Decoupling antiviral and antitumor activities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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